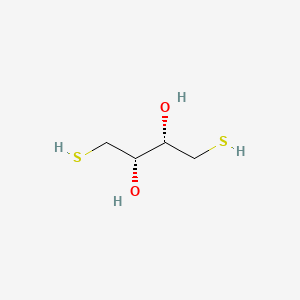![molecular formula C14H14N8O B1148643 BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]- CAS No. 136265-94-6](/img/new.no-structure.jpg)
BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]- is a complex organic compound known for its unique structure and significant applications in various scientific fields. This compound features a benzamide core linked to a pteridine moiety through a methylamino group, which contributes to its distinctive chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pteridine derivative, which is then coupled with a benzamide derivative through a methylamino linkage. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]- is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to obtain the compound in bulk quantities suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can also be reduced to yield different reduced forms.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while reduction can produce amine derivatives. Substitution reactions result in a variety of substituted benzamide and pteridine compounds.
Applications De Recherche Scientifique
BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly those involving abnormal cell growth.
Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]- exerts its effects involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological activities. For instance, it may bind to dihydrofolate reductase, inhibiting the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell division.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminopterin: An amino derivative of folic acid with similar enzyme inhibition properties.
Methotrexate: Another folic acid derivative used as an anticancer and immunosuppressive agent.
Benzamidine: Known for its use in treating inflammatory conditions and as a protease inhibitor.
Uniqueness
BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]- stands out due to its unique combination of a benzamide and pteridine moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
136265-94-6 |
|---|---|
Formule moléculaire |
C14H14N8O |
Poids moléculaire |
310.31 g/mol |
Nom IUPAC |
4-[(2,4-diaminopteridin-6-yl)methylamino]benzamide |
InChI |
InChI=1S/C14H14N8O/c15-11-10-13(22-14(17)21-11)19-6-9(20-10)5-18-8-3-1-7(2-4-8)12(16)23/h1-4,6,18H,5H2,(H2,16,23)(H4,15,17,19,21,22) |
Clé InChI |
ZPJMMISCPNTYNE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)N)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Synonymes |
BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148576.png)



